molecular formula C12H12ClN3O2 B1427137 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1211443-58-1

2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B1427137
CAS No.: 1211443-58-1
M. Wt: 265.69 g/mol
InChI Key: LXCZVGKSFJMLRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-chloro-7-cyclopentylpyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c13-12-14-6-7-5-9(11(17)18)16(10(7)15-12)8-3-1-2-4-8/h5-6,8H,1-4H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCZVGKSFJMLRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC3=CN=C(N=C32)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601160300
Record name 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601160300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211443-58-1
Record name 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211443-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601160300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (CAS No. 1211443-58-1) is a compound that has garnered attention for its potential biological activity, particularly as an intermediate in pharmaceutical synthesis. This article delves into its biological properties, synthesis, and applications in drug development.

  • Molecular Formula : C₁₂H₁₂ClN₃O₂
  • Molecular Weight : 265.7 g/mol
  • Structure : The compound features a pyrrolo-pyrimidine core, which is significant in various biological activities.

This compound serves primarily as an intermediate in the synthesis of Ribociclib, a cyclin-dependent kinase (CDK) inhibitor used in cancer therapy. The compound's structure allows it to interact with CDKs, thereby inhibiting cell proliferation in cancerous tissues.

Therapeutic Applications

Research indicates that derivatives of this compound exhibit:

  • Antitumor Activity : Inhibition of CDK4/6 leads to reduced tumor growth in various cancers, including breast cancer.
  • Anti-inflammatory Properties : Some studies suggest potential applications in treating inflammatory diseases due to its ability to modulate cellular pathways involved in inflammation.

Case Studies

  • Ribociclib Development : In clinical trials, Ribociclib has shown efficacy in combination with aromatase inhibitors for treating hormone receptor-positive breast cancer. The role of this compound as an intermediate highlights its importance in drug formulation and development .
  • Synthesis and Yield Optimization : A study demonstrated a synthetic route yielding 85% efficiency using oxone in N,N-dimethylformamide (DMF) under controlled conditions. This method underscores the compound's accessibility for further research and pharmaceutical applications .

Synthesis Methods

The synthesis of this compound involves several steps:

  • Starting Material : 5-bromo-2-chloro-N-cyclopentyl pyrimidine-4-amine.
  • Catalytic Coupling : Using nickel salts and cuprous halides to facilitate the reaction with acrylic acid.
  • Intramolecular Cyclization : Achieved through the use of organic solvents and bases.
  • Oxidation : Final conversion to the target compound using DDQ (2,3-dichloro-5,6-dicyan p-benzoquinone).

Summary of Synthesis Steps

StepReaction TypeConditionsYield
1CouplingNickel salt + Cuprous halideHigh
2CyclizationOrganic solvent + BaseModerate
3OxidationDDQ as oxidantHigh

Scientific Research Applications

Pharmaceutical Applications

2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid serves primarily as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and other serious conditions.

Intermediate for Anticancer Agents

One of the most notable applications of this compound is as an intermediate in the synthesis of Ribociclib , a CDK4/6 inhibitor used in breast cancer treatment. The synthesis pathway involves several steps where this compound is crucial for developing the final pharmaceutical product .

Case Study 1: Synthesis for Ribociclib

In a study detailing the synthesis of Ribociclib, researchers outlined a method where this compound was synthesized via a series of reactions involving multiple intermediates. The efficiency of this process was highlighted by achieving a high yield and purity suitable for pharmaceutical applications .

Case Study 2: Antiviral Screening

A recent investigation into pyrrolo-pyrimidine derivatives included screening for antiviral activity. Although not directly testing the compound itself, related structures demonstrated efficacy against viral targets, paving the way for future studies on 2-chloro-7-cyclopentyl derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolo[2,3-d]pyrimidine Core

Positional Isomers of Chlorine
  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (CAS 1638760-72-1): Differences: Additional chlorine at position 4; molecular weight = 232.02 g/mol.
  • 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (CAS 875515-78-9):

    • Differences : Chlorine at position 4; methyl group at position 6.
    • Impact : Reduced steric hindrance compared to cyclopentyl; methyl may improve metabolic stability but reduce target affinity .
Substituent Modifications at Position 7
  • 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1060816-67-2): Differences: Methyl instead of cyclopentyl at position 7.
  • 2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine :

    • Differences : Saturated dihydro core (similarity score 0.71).
    • Impact : Altered π-electron conjugation, reducing aromaticity and affecting binding to aromatic-rich enzyme pockets .

Functional Group Derivatives

Carboxamide Derivatives
  • 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (CAS 1211443-61-6):
    • Differences : Carboxylic acid replaced with dimethylcarboxamide.
    • Impact : Increased lipophilicity (logP ~2.5 vs. ~1.8 for the acid), enhancing blood-brain barrier penetration but reducing solubility .
Sulfonamide and Amino Derivatives
  • 7-Cyclopentyl-2-((4-sulfamoylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (Compound 2g): Differences: Chloro replaced with sulfamoylphenylamino group. Impact: Enhanced kinase inhibition (IC₅₀ < 100 nM for CDK9) due to hydrogen bonding with ATP-binding pockets .

Core Structure Analogues

Pyrrolo[2,3-c]pyridine Carboxylic Acids
  • 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (Compound 10b):
    • Differences : Pyridine instead of pyrimidine core; chlorine at position 4.
    • Impact : Reduced electron deficiency compared to pyrimidine, altering reactivity in nucleophilic substitutions .

Key Data Table

Compound Name Molecular Weight Solubility (mg/mL) pKa LogP Key Applications
Target Compound (CAS 1211443-58-1) 265.70 0.15 (Water) ~3.5 1.8 Kinase inhibitor intermediates
2,4-Dichloro analogue (CAS 1638760-72-1) 232.02 0.08 (Water) ~2.8 2.1 Electrophilic coupling agent
N,N-Dimethylcarboxamide (CAS 1211443-61-6) 292.77 0.02 (Water) ~9.5 2.5 CNS-targeted drug candidates
Sulfamoylphenylamino derivative (Compound 2g) 428.18 0.10 (DMSO) ~6.2 3.0 CDK9 inhibitors

Preparation Methods

Synthetic Route Overview

Step Reaction Description Key Reagents & Catalysts Product & Yield
1 Coupling of 5-bromo-2-chloro-N-cyclopentyl pyrimidine-4-amine with acrylic acid Nickel salt (e.g., NiCl₂), cuprous halide (e.g., CuI), organic ligand (triphenylphosphine), base (N,N-diisopropylethylamine), solvent (absolute ethanol) 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid (Formula I), yield ~73.1%
2 Intramolecular cyclization of Formula I Cuprous chloride, triethylamine, solvent (DMSO), base, heat (70℃) 2-chloro-7-cyclopentyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (Formula II), yield ~97.6%
3 Oxidation of Formula II to target compound Oxidant: DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone), solvent (THF or similar), temperature control 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (Formula III)

Detailed Reaction Conditions and Notes

  • Step 1 (Coupling Reaction):

    • Molar ratio of 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine to acrylic acid: 1:3.2.
    • Reaction performed under nitrogen atmosphere at 65℃ for 8 hours.
    • Catalysts: Nickel chloride (~0.3 mol%), cuprous iodide (~2.5 mol%).
    • Ligands: Triphenylphosphine (~4.3 mol%).
    • Base: N,N-diisopropylethylamine (~2.1 eq).
    • Solvent: Absolute ethanol.
    • Product isolated by filtration and washing with ethanol.
  • Step 2 (Cyclization):

    • Compound I dissolved in DMSO.
    • Cuprous chloride (40 mol%) and triethylamine (0.6 eq) added.
    • Stirred at 70℃ for 12 hours under nitrogen.
    • After reaction, ammonia water added, followed by precipitation and filtration.
    • High yield (~97.6%) and purity confirmed by ^1H NMR.
  • Step 3 (Oxidation):

    • Compound II dissolved in THF or similar solvent.
    • DDQ added in batches at 20-60℃.
    • Reaction temperature maintained at 40-70℃.
    • Molar ratio of compound II to DDQ: 1:1 to 1:3.
    • Reaction under nitrogen protection.

Advantages of This Method

  • Avoids expensive palladium catalysts.
  • Uses readily available and inexpensive reagents (nickel salts, acrylic acid).
  • High overall yields and purity.
  • Industrially scalable due to cost-effectiveness and simpler reaction conditions.

Summary Table of Preparation Methods Comparison

Feature Traditional Pd-Catalyzed Method Novel Ni/Cu Catalyzed Method
Catalyst Palladium complexes Nickel salts + Cuprous halide
Raw materials Expensive propiolates, diethyl acetal Acrylic acid, 5-bromo-2-chloro-N-cyclopentyl pyrimidine-4-amine
Reaction yield Low (~variable) High (Step 1: 73.1%, Step 2: 97.6%)
Reaction time Long, complex purification Moderate, simpler purification
Cost High due to palladium and raw materials Lower, uses cheaper catalysts and reagents
Industrial feasibility Limited Improved scalability

Additional Research Findings and Process Optimizations

  • Organic ligands such as triphenylphosphine, tricyclohexylphosphine, and BINAP variants can be used to optimize catalytic efficiency in step 1.
  • Solvent choice impacts reaction rates and yields; polar aprotic solvents like DMSO, DMF, and NMP are preferred in cyclization.
  • Base selection (organic vs inorganic) affects cyclization efficiency; triethylamine and potassium carbonate are commonly used.
  • Oxidation step with DDQ is sensitive to temperature and stoichiometry; careful control ensures high purity of final product.

Q & A

Basic: What are the key synthetic routes for 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, and how can intermediates be characterized?

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step reactions, including cyclization and functional group modifications. For example:

  • Step 1 : Preparation of a pyrrolo-pyrimidine core via cyclization of intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate with formamidine derivatives .
  • Step 2 : Chlorination at the 2-position using reagents like POCl₃ or PCl₅ under reflux conditions.
  • Step 3 : Introduction of the cyclopentyl group via nucleophilic substitution or coupling reactions.
  • Characterization : Use NMR (¹H/¹³C) to confirm substitution patterns, LC-MS for purity, and X-ray crystallography (if available) for structural validation. FTIR can verify carboxylic acid functionality .

Basic: What purification strategies are recommended for isolating high-purity this compound?

  • Chromatography : Use reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) for polar impurities .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) based on solubility differences.
  • Quality Control : Confirm purity (>98%) via analytical HPLC and compare retention times with standards. Note that commercial suppliers often omit analytical data, requiring independent validation .

Basic: How can researchers resolve discrepancies in reported spectroscopic data for pyrrolo[2,3-d]pyrimidine derivatives?

  • Cross-Validation : Compare NMR chemical shifts (e.g., ¹H at δ 8.2–8.5 ppm for pyrrole protons) with structurally similar compounds like 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine .
  • Computational Aids : Use density functional theory (DFT) to predict NMR spectra and match experimental data .
  • Collaboration : Share raw data with open-access repositories or peer networks to reconcile inconsistencies .

Advanced: How can reaction conditions be optimized for the chlorination step in pyrrolo[2,3-d]pyrimidine synthesis?

  • Design of Experiments (DoE) : Apply fractional factorial designs to test variables (temperature, reagent stoichiometry, solvent polarity). For example, optimize POCl₃ concentration (1.5–2.5 eq) and reaction time (4–8 hours) to maximize yield while minimizing side products .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track chlorination progress and terminate reactions at >95% conversion .

Advanced: What computational tools are effective for predicting reactivity and regioselectivity in pyrrolo[2,3-d]pyrimidine derivatives?

  • Reaction Path Search : Employ quantum chemical methods (e.g., DFT with B3LYP/6-31G*) to model transition states and identify low-energy pathways for cyclopentyl group introduction .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using software like Gaussian or ORCA .
  • Machine Learning : Train models on existing pyrrolo[2,3-d]pyrimidine reaction datasets to predict optimal conditions for new derivatives .

Advanced: How do structural modifications (e.g., chloro vs. ethyl substituents) impact the biological activity of pyrrolo[2,3-d]pyrimidine analogs?

  • Case Study : Compare this compound with 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine. The chloro group enhances electrophilicity for kinase binding, while the cyclopentyl moiety improves lipophilicity and membrane permeability .
  • Assays : Test inhibitory activity against JAK or BTK kinases using fluorescence polarization or SPR-based binding assays .

Advanced: How can researchers address contradictory solubility data for pyrrolo[2,3-d]pyrimidine-carboxylic acid derivatives?

  • Method Standardization : Use the shake-flask method with PBS (pH 7.4) and DMSO co-solvents to measure intrinsic solubility .
  • Thermodynamic Analysis : Calculate solubility parameters (Hansen solubility parameters) to correlate with experimental data .
  • Cross-Lab Validation : Publish detailed protocols in open-access platforms to reduce variability .

Advanced: What strategies are recommended for scaling up synthesis while maintaining regiochemical control?

  • Flow Chemistry : Implement continuous flow reactors to control exothermic steps (e.g., chlorination) and improve mixing efficiency .
  • Process Analytical Technology (PAT) : Use inline IR probes to monitor intermediate formation and adjust parameters in real time .
  • Green Chemistry : Replace POCl₃ with safer chlorinating agents (e.g., NCS/AgOTf) to reduce hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 2
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.